N-[2-(6-methoxy-1H-indol-3-yl)ethyl]-3-(5-phenylfuran-2-yl)propanamide
Description
N-[2-(6-methoxy-1H-indol-3-yl)ethyl]-3-(5-phenylfuran-2-yl)propanamide is a synthetic compound that combines structural elements from indole and furan derivatives. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties . Furan derivatives, on the other hand, are known for their aromaticity and reactivity, making them valuable in various chemical syntheses .
Properties
IUPAC Name |
N-[2-(6-methoxy-1H-indol-3-yl)ethyl]-3-(5-phenylfuran-2-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O3/c1-28-20-7-10-21-18(16-26-22(21)15-20)13-14-25-24(27)12-9-19-8-11-23(29-19)17-5-3-2-4-6-17/h2-8,10-11,15-16,26H,9,12-14H2,1H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIXDDLSCYFNRKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=CN2)CCNC(=O)CCC3=CC=C(O3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[2-(6-methoxy-1H-indol-3-yl)ethyl]-3-(5-phenylfuran-2-yl)propanamide typically involves the reaction of tryptamine with a furan derivative under specific conditions. One common method involves the use of methanesulfonic acid (MsOH) as a catalyst under reflux conditions in methanol (MeOH) to yield the desired product in high yield . The reaction conditions are carefully controlled to ensure the formation of the amide bond between the indole and furan moieties.
Chemical Reactions Analysis
N-[2-(6-methoxy-1H-indol-3-yl)ethyl]-3-(5-phenylfuran-2-yl)propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, due to the presence of the indole and furan rings. Common reagents for these reactions include halogens (e.g., bromine, chlorine) and nitrating agents.
Scientific Research Applications
N-[2-(6-methoxy-1H-indol-3-yl)ethyl]-3-(5-phenylfuran-2-yl)propanamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[2-(6-methoxy-1H-indol-3-yl)ethyl]-3-(5-phenylfuran-2-yl)propanamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with serotonin receptors, while the furan moiety can modulate various enzymatic activities . The compound’s effects are mediated through the inhibition of specific enzymes and receptors, leading to its observed biological activities.
Comparison with Similar Compounds
N-[2-(6-methoxy-1H-indol-3-yl)ethyl]-3-(5-phenylfuran-2-yl)propanamide can be compared with other indole and furan derivatives:
Indole Derivatives: Compounds like melatonin and serotonin share the indole nucleus and exhibit similar biological activities, including modulation of sleep and mood.
Furan Derivatives: Compounds such as furan-2-carboxylic acid and furfuryl alcohol are known for their reactivity and use in various chemical syntheses.
Biological Activity
N-[2-(6-methoxy-1H-indol-3-yl)ethyl]-3-(5-phenylfuran-2-yl)propanamide is a synthetic compound that has garnered interest due to its potential pharmacological properties. This article reviews the biological activity of this compound, focusing on its antibacterial, anticancer, and anti-inflammatory effects, supported by relevant research findings and data.
Chemical Structure and Synthesis
The compound features an indole moiety linked to a phenylfuran group through a propanamide chain. The structural formula can be represented as follows:
This structure is significant as it combines elements known for their biological activities, particularly in modulating various pathways in human cells.
Antibacterial Activity
Research indicates that derivatives of indole and furan compounds exhibit notable antibacterial properties. In a study evaluating various synthesized compounds, this compound demonstrated a minimum inhibitory concentration (MIC) of 0.98 μg/mL against Methicillin-resistant Staphylococcus aureus (MRSA), indicating strong antibacterial potential .
Comparative Antibacterial Activity
| Compound | MIC (μg/mL) | Target Bacteria |
|---|---|---|
| This compound | 0.98 | MRSA |
| Indolylquinazolinone 3k | 3.90 | S. aureus ATCC 25923 |
| Indolylquinazolinone 3k (MRSA strain) | <1.00 | S. aureus ATCC 43300 |
These results highlight the compound's potential in combating resistant bacterial strains, which is a major concern in modern medicine.
Anticancer Activity
The antiproliferative effects of this compound were assessed against various cancer cell lines. The compound exhibited significant cytotoxicity against rapidly dividing cells, particularly A549 lung cancer cells. In vitro studies showed that it inhibited cell growth effectively compared to non-tumor fibroblast cells .
Summary of Anticancer Findings
| Cell Line | IC50 (μM) | Effectiveness |
|---|---|---|
| A549 (lung cancer) | 5.00 | High inhibition of proliferation |
| Non-tumor fibroblasts | >20.00 | Minimal effect |
This selective cytotoxicity suggests that the compound could be further explored for its use in targeted cancer therapies.
Anti-inflammatory Properties
The anti-inflammatory potential of this compound is also noteworthy. Indole derivatives are known to modulate inflammatory responses through various mechanisms, including the inhibition of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB). In preliminary studies, this compound showed promising results in reducing pro-inflammatory cytokines in vitro .
Case Studies and Research Findings
Several studies have documented the biological effects of similar compounds, reinforcing the significance of this class of molecules:
- Antimicrobial Efficacy : A study demonstrated that indole-based compounds can inhibit biofilm formation in MRSA, suggesting that structural analogs like this compound could possess similar properties .
- Cytotoxic Mechanisms : Research on related indole derivatives indicated that they induce apoptosis in cancer cells through mitochondrial pathways, which may also apply to the compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
